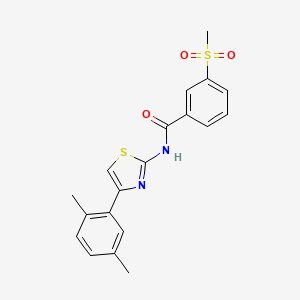
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The thiazole ring in DMXAA is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives, including DMXAA, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities are often influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
DMXAA has a molecular weight of 386.48. No further physical and chemical properties were found in the retrieved papers.科学的研究の応用
Anticancer Activity and Drug Design
Several studies have focused on the synthesis and evaluation of compounds with structural similarities or functionalities related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide for their anticancer properties. For instance, research on benzamide derivatives containing thiadiazole scaffolds has shown promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds were synthesized through a microwave-assisted facile process, showing that certain derivatives exhibited significant anticancer potency comparable to standard drugs like Adriamycin (Tiwari et al., 2017). Additionally, the design and synthesis of novel benzamides evaluated for anticancer activity against different cancer cell lines have resulted in derivatives showing higher activities than the reference drug, etoposide, highlighting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been conducted to understand the interaction mechanisms of these compounds with biological targets. For example, the anticancer evaluation of benzamide derivatives also included a docking study to predict their mechanism of action, showing that these compounds likely inhibit cancer cell proliferation by interacting with specific molecular targets (Tiwari et al., 2017). Such computational studies provide insights into the pharmacokinetic and toxicological profiles of these compounds, aiding in the design of more effective and safer drugs.
Antimicrobial and Antifungal Applications
Compounds with structures similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide have also been explored for their antimicrobial and antifungal properties. Research has extended into the synthesis of heterocyclic compounds, such as 1,3,4-thiadiazoles, with demonstrated sensitivity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.
Supramolecular Chemistry and Gelation Behavior
The study of N-(thiazol-2-yl)benzamide derivatives has also expanded into supramolecular chemistry, particularly in understanding the role of methyl functionality and non-covalent interactions in gelation behavior. Research in this area has led to the identification of compounds capable of forming stable gels in specific solvents, with implications for material science and drug delivery systems (Yadav & Ballabh, 2020).
将来の方向性
Given the diverse biological activities of thiazole derivatives, including DMXAA, future research could focus on exploring new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also investigate the design and structure-activity relationship of these bioactive molecules .
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-7-8-13(2)16(9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQKPSQPYIGUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

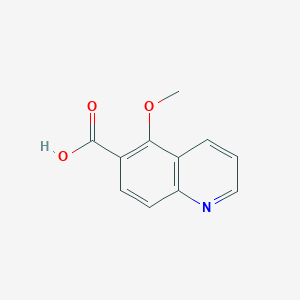
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)
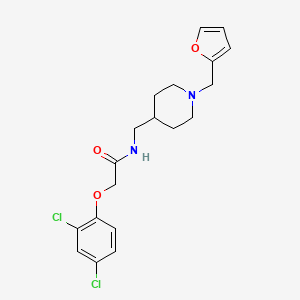
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)
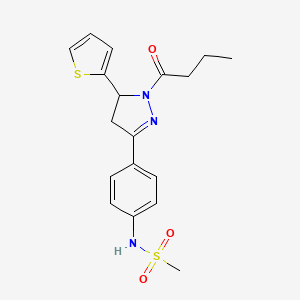
![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)
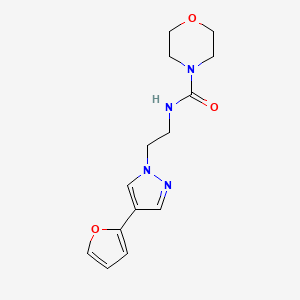
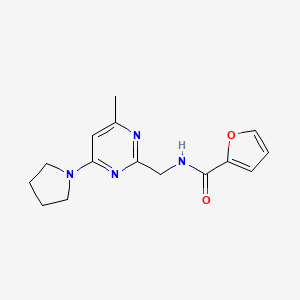
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)